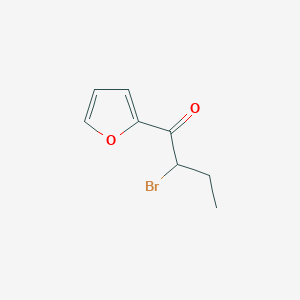

2-Bromo-1-(furan-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

4208-45-1 |

|---|---|

Molecular Formula |

C8H9BrO2 |

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-bromo-1-(furan-2-yl)butan-1-one |

InChI |

InChI=1S/C8H9BrO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |

InChI Key |

SCFWPXXAVNSLNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CO1)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Identification for 2 Bromo 1 Furan 2 Yl Butan 1 One

Key Disconnections Targeting the Carbon-Bromine and Carbonyl Bonds

The retrosynthetic strategy for 2-Bromo-1-(furan-2-yl)butan-1-one involves two primary disconnections. The first is the cleavage of the carbon-bromine (C-Br) bond at the alpha-position to the carbonyl group. This is a logical first step as alpha-haloketones are commonly synthesized from the corresponding ketone. masterorganicchemistry.comyoutube.comlibretexts.org This disconnection leads to the precursor, 1-(furan-2-yl)butan-1-one.

The second key disconnection targets the bond between the furan (B31954) ring and the carbonyl carbon. This is representative of a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. researchgate.netstackexchange.comyoutube.com This step breaks down 1-(furan-2-yl)butan-1-one into furan and a butanoyl derivative.

Identification of Furan- and Butanone-Derived Synthons

A synthon is a conceptual fragment resulting from a disconnection, which may not be a stable, real-world chemical. studysmarter.co.ukic.ac.uklibretexts.org The actual reagents used to perform the synthesis are known as synthetic equivalents.

Following the disconnections outlined above, two key synthons are identified:

Furan-derived synthon: The disconnection of the furan-carbonyl bond suggests a nucleophilic furan ring.

Butanone-derived synthons:

The Friedel-Crafts disconnection points to an electrophilic acyl cation synthon (CH₃CH₂CH₂CO⁺). ic.ac.uk

The C-Br disconnection points to an enolate or enol synthon of 1-(furan-2-yl)butan-1-one, which is nucleophilic at the alpha-carbon. masterorganicchemistry.comyoutube.com

The corresponding synthetic equivalents for these synthons are readily available chemicals:

| Synthon | Synthetic Equivalent |

| Nucleophilic Furan | Furan |

| Butanoyl Cation | Butanoyl chloride or Butyric anhydride (B1165640) |

| Enol/Enolate of 1-(furan-2-yl)butan-1-one | 1-(furan-2-yl)butan-1-one |

Strategic Considerations for Regioselective Functionalization

Achieving the desired structure of this compound requires precise control over the regioselectivity of two key reactions: the acylation of furan and the subsequent bromination of the ketone.

Regioselectivity in the Friedel-Crafts Acylation of Furan:

The Friedel-Crafts acylation of furan with a butanoyl source (like butanoyl chloride or butyric anhydride) preferentially occurs at the 2-position. researchgate.netresearchgate.netresearchgate.net Furan is an electron-rich aromatic heterocycle, and the oxygen atom directs electrophilic substitution to the adjacent carbon atoms (positions 2 and 5). The reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion (generated from the butanoyl source and a Lewis acid catalyst) is attacked by the electron-rich furan ring. While classical Friedel-Crafts catalysts like aluminum chloride can be used, they are often required in stoichiometric amounts and can lead to polymerization of the sensitive furan ring. stackexchange.comgoogle.com Milder Lewis acids, such as boron trifluoride or tin(II) triflate, are often employed to achieve higher yields and selectivity for 2-acylation. researchgate.netgoogle.com

Regioselectivity in the Alpha-Bromination of 1-(furan-2-yl)butan-1-one:

The second critical step is the regioselective bromination at the carbon atom alpha to the carbonyl group, and not on the furan ring itself. The furan ring is susceptible to electrophilic attack, so reaction conditions must be chosen carefully. nih.govresearchgate.net

The alpha-bromination of ketones typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comyoutube.comlibretexts.org Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. youtube.com This enol then acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.comtandfonline.com The use of NBS is often preferred as it provides a low, steady concentration of bromine, which can help to avoid side reactions. tandfonline.comnih.govrsc.orgresearchgate.net The reaction is regioselective for the alpha-position because the enol intermediate is readily formed at this position due to the electron-withdrawing effect of the adjacent carbonyl group. To prevent bromination on the furan ring, the reaction is typically carried out under conditions that favor enol formation and subsequent reaction over electrophilic aromatic substitution on the furan ring. This can often be achieved by performing the reaction in the dark and at controlled temperatures.

Synthetic Methodologies for 2 Bromo 1 Furan 2 Yl Butan 1 One

Direct α-Bromination Approaches

The most direct pathway to 2-Bromo-1-(furan-2-yl)butan-1-one involves the selective bromination at the α-carbon (the carbon atom adjacent to the carbonyl group) of the precursor, 1-(furan-2-yl)butan-1-one. This transformation is a classic example of α-halogenation of ketones.

Bromination of 1-(Furan-2-yl)butan-1-one

The fundamental reaction involves treating 1-(furan-2-yl)butan-1-one with a source of electrophilic bromine. The reaction selectively substitutes one of the α-hydrogens on the butanoyl side chain with a bromine atom. It is crucial to control the reaction conditions to favor monobromination and prevent side reactions, such as polybromination or electrophilic substitution on the furan (B31954) ring itself. tandfonline.com Acid-catalyzed conditions are generally preferred for the monohalogenation of ketones. wikipedia.org

Reagent Selection and Reaction Conditions for Selective Bromination

Achieving selective α-bromination requires careful selection of reagents and reaction conditions. Elemental bromine (Br₂) is a common brominating agent for this purpose. The reaction is typically performed in a suitable solvent, with acetic acid being a particularly useful choice for α-bromination of ketones. libretexts.org Other reagents like N-Bromosuccinimide (NBS) can also be employed, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or a promoter such as selenium dioxide. acs.org The use of acidic conditions is key to promoting the formation of the enol intermediate necessary for the reaction while preventing undesired multiple halogenations that can occur under basic conditions. wikipedia.orgchemistrysteps.com

| Brominating Agent | Catalyst/Promoter | Typical Solvent | Key Considerations |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid (HOAc) | Acetic Acid | Classic method, promotes monobromination via enol formation. libretexts.orgnih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) | Toluene, Acetonitrile | Milder alternative to Br₂, good for selective monobromination. acs.org |

| Pyridinium (B92312) Tribromide (Py·HBr₃) | Acetic Acid | Acetic Acid | Solid reagent, easier to handle than liquid bromine, provides controlled bromination. nih.gov |

| Copper(II) Bromide (CuBr₂) | - | Chloroform/Ethyl Acetate (B1210297) | Can be used for direct bromination of ketones. |

Mechanistic Insights into α-Haloketone Formation via Enolization

The acid-catalyzed α-bromination of a ketone proceeds through a well-established multi-step mechanism involving an enol intermediate. jove.com

Protonation of the Carbonyl Oxygen : An acid catalyst protonates the carbonyl oxygen of 1-(furan-2-yl)butan-1-one, making the α-protons more acidic. jove.com

Nucleophilic Attack on Bromine : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (e.g., Br₂). This step forms a new carbon-bromine bond at the α-position and generates a protonated carbonyl intermediate. libretexts.orgjove.com

Deprotonation : The intermediate is deprotonated, typically by a bromide ion or solvent molecule, to yield the final product, this compound, and regenerate the acid catalyst. libretexts.org

This mechanism explains the selectivity for monobromination under acidic conditions; the electron-withdrawing bromine atom on the α-carbon deactivates the product, making the formation of a second enol and subsequent halogenation less favorable than the initial reaction. wikipedia.org

Synthesis via Furan Acylation and Subsequent Halogenation

Friedel-Crafts Acylation with Butyryl Halides and Furan

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and synthesizing aromatic ketones. rsc.org In this context, furan is acylated with an appropriate C4 acylating agent, such as butyryl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst.

However, furan is a sensitive substrate that is prone to polymerization under classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃). google.comstackexchange.com Therefore, milder catalysts are required for the efficient acylation of furan. Boron trifluoride (BF₃) and its complexes, such as boron trifluoride-etherate, have proven to be more effective catalysts for this transformation, providing better yields and minimizing side reactions. google.comstackexchange.com Other Lewis acids like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can also be utilized. nih.gov The reaction typically proceeds by activating the acylating agent with the Lewis acid to form a reactive acylium ion, which then undergoes electrophilic aromatic substitution on the furan ring, preferentially at the 2-position.

| Acylating Agent | Catalyst | Key Features |

|---|---|---|

| Butyryl Chloride | Boron Trifluoride Etherate (BF₃·OEt₂) | Milder conditions than AlCl₃, reduces polymerization of furan. google.comstackexchange.com |

| Butyric Anhydride | Stannic Chloride (SnCl₄) | Anhydrides are common acylating agents in Friedel-Crafts reactions. rsc.org |

| Butyric Anhydride | Heterogeneous Catalysts (e.g., supported heteropoly acids) | Offers potential for greener processes and easier catalyst separation. researchgate.net |

| Butyryl Chloride | Aluminum Chloride (AlCl₃) | Classical, strong Lewis acid; often gives low yields with sensitive substrates like furan. google.comuni.edu |

Alternative Methods for Introduction of the Butanone Moiety onto Furan

Beyond Friedel-Crafts acylation, other established synthetic transformations can be employed to introduce the butanone group onto the furan ring. One prominent alternative involves a Grignard reaction followed by an oxidation step.

This two-step sequence begins with the preparation of a furan-based organometallic reagent, such as 2-furylmagnesium bromide, by reacting 2-bromofuran (B1272941) with magnesium metal. This Grignard reagent is then reacted with butyraldehyde. The nucleophilic addition of the furyl group to the aldehyde carbonyl yields a secondary alcohol, 1-(furan-2-yl)butan-1-ol. The subsequent oxidation of this alcohol using a standard oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, furnishes the desired ketone, 1-(furan-2-yl)butan-1-one. This ketone can then be subjected to α-bromination as previously described. This pathway offers a reliable alternative, particularly when direct acylation proves problematic.

Multi-Step Synthetic Strategies

Multi-step syntheses offer a controlled and often scalable approach to complex molecules. libretexts.org For this compound, these strategies typically involve the initial construction of the core carbonyl framework followed by a selective bromination step.

Approaches Involving Carbon-Carbon Bond Formation with Halogenated Precursors

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of molecular backbones. libretexts.orgcambridge.org In the context of synthesizing this compound, strategies often commence with the coupling of a furan-containing nucleophile with an appropriate electrophilic partner, or vice versa, to assemble the 1-(furan-2-yl)butan-1-one skeleton.

One common approach involves the Friedel-Crafts acylation of furan with butanoyl chloride or a related derivative. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, directly installs the butanoyl group onto the furan ring. The resulting 1-(furan-2-yl)butan-1-one is then subjected to α-bromination.

Alternatively, organometallic reagents derived from furan, such as 2-furyllithium or 2-furylmagnesium bromide, can be reacted with a suitable butanoyl electrophile. These methods offer a high degree of control and are often compatible with a wider range of functional groups.

A generalized scheme for this approach is as follows:

Step 1: Carbon-Carbon Bond Formation. This can be achieved through various methods, including:

Friedel-Crafts Acylation: Reaction of furan with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

Organometallic Coupling: Reaction of a 2-furyl organometallic reagent (e.g., 2-furyllithium) with a butanoic acid derivative (e.g., butanoyl chloride, N-methoxy-N-methylbutanamide).

Step 2: α-Bromination. The resulting 1-(furan-2-yl)butan-1-one is then brominated at the α-position. This is typically achieved using a brominating agent such as bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS). masterorganicchemistry.com The acid catalyzes the formation of the enol, which is the nucleophilic species that reacts with the electrophilic bromine. masterorganicchemistry.com

The following table summarizes representative conditions for the α-bromination of ketones:

| Reagent | Catalyst/Solvent | Notes |

| Bromine (Br₂) | Acetic Acid (AcOH) | A classic method for α-bromination. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | Often used for allylic and benzylic bromination, but can also be applied to ketones. |

| Copper(II) Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃/EtOAc) | A milder alternative to elemental bromine. |

Oxidation-Based Routes to the α-Bromoketone Framework

Oxidation reactions provide another powerful avenue for the synthesis of α-bromoketones. These methods often involve the oxidation of a precursor molecule that already contains the furan and butyl moieties.

For instance, a synthetic route could begin with the synthesis of 2-bromo-1-(furan-2-yl)butan-1-ol. This alcohol can then be oxidized to the corresponding ketone using a variety of oxidizing agents. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

A recent study detailed the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which proceeds through the formation of a spiro-intermediate. nih.gov While not a direct synthesis of the title compound, this methodology highlights the potential of oxidation to manipulate furan-containing ketones. nih.gov

Novel Synthetic Methodologies

The development of new synthetic methods is driven by the need for greater efficiency, selectivity, and sustainability. In recent years, catalytic and cascade reactions have emerged as powerful tools in organic synthesis.

Exploration of Catalytic Bromination Procedures

Catalytic methods for α-bromination are highly desirable as they can reduce the amount of stoichiometric bromine required, leading to more environmentally friendly processes. While direct catalytic bromination of 1-(furan-2-yl)butan-1-one is not extensively documented, related transformations provide valuable insights.

For example, iron(III)-catalyzed halogenation of aryl rings has been reported, followed by an iron- or copper-catalyzed O-arylation to form benzo[b]furans. nih.govacs.org This demonstrates the potential of transition metal catalysis in activating substrates for halogenation. The development of a selective catalytic system for the α-bromination of furan-containing ketones remains an active area of research.

Innovative Cascade or Domino Reactions for Construction of the Core Structure

Cascade or domino reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. rsc.org The construction of the this compound core could potentially be achieved through such a process.

One hypothetical cascade could involve the reaction of a suitably substituted furan precursor with a three-carbon component that incorporates the bromine atom. For instance, a reaction between a 2-acylfuran and a brominated C3 electrophile could, in principle, lead to the desired product through a sequence of conjugate addition and subsequent rearrangement or cyclization/ring-opening steps.

Chemical Reactivity and Transformation of 2 Bromo 1 Furan 2 Yl Butan 1 One

Reactions at the α-Bromoketone Moiety

The α-bromoketone functional group is a highly reactive motif, susceptible to a variety of transformations including nucleophilic substitutions, eliminations, rearrangements, and reactions with organometallic and reducing agents.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The carbon atom alpha to the carbonyl group in 2-Bromo-1-(furan-2-yl)butan-1-one is electrophilic and readily undergoes nucleophilic substitution. The reaction can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. For instance, the reaction of α-bromoketones with various nucleophiles is a well-established method for the synthesis of a wide range of heterocyclic compounds.

Conversely, the S(_N)1 pathway involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents, and structural features that stabilize the carbocation. The presence of the adjacent carbonyl group can influence the stability of the carbocation.

| Nucleophile | Reagent | Solvent | Product | Pathway |

| Thiourea | Thiourea | Ethanol | 2-Amino-4-(furan-2-yl)thiazole derivatives | S(_N)2 |

| Amines | Primary or Secondary Amine | Dichloromethane | α-Amino-1-(furan-2-yl)butan-1-one | S(_N)2 |

| Azide | Sodium Azide | Acetone/Water | 2-Azido-1-(furan-2-yl)butan-1-one | S(_N)2 |

| Hydroxide (B78521) | Sodium Hydroxide | Water/Dioxane | 2-Hydroxy-1-(furan-2-yl)butan-1-one | S(_N)1/S(_N)2 |

Table 1: Examples of Nucleophilic Substitution Reactions of this compound (Illustrative)

Elimination Reactions to Form α,β-Unsaturated Ketones

Treatment of this compound with a base can lead to an elimination reaction, yielding the corresponding α,β-unsaturated ketone, 1-(furan-2-yl)but-2-en-1-one. This reaction typically proceeds via an E2 mechanism, where the base abstracts a proton from the β-carbon, leading to the concerted elimination of the bromide ion and formation of a double bond. The choice of base and reaction conditions can influence the yield and regioselectivity of the elimination. Non-nucleophilic, sterically hindered bases are often employed to favor elimination over substitution.

| Base | Solvent | Temperature | Product |

| Pyridine | Pyridine | Reflux | 1-(Furan-2-yl)but-2-en-1-one |

| Triethylamine | Dichloromethane | Room Temperature | 1-(Furan-2-yl)but-2-en-1-one |

| Lithium Carbonate | Dimethylformamide (DMF) | High Temperature | 1-(Furan-2-yl)but-2-en-1-one |

Table 2: Conditions for the Elimination Reaction to Form 1-(Furan-2-yl)but-2-en-1-one (Illustrative)

Rearrangement Reactions (e.g., Favorskii-type Rearrangements)

Under basic conditions, α-haloketones with an enolizable proton, such as this compound, can undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile (such as hydroxide or an alkoxide) to yield a carboxylic acid derivative. wikipedia.orgadichemistry.com The use of an alkoxide base typically leads to the formation of an ester. wikipedia.orgadichemistry.com The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. adichemistry.com For this compound, this would likely lead to the formation of a 2-(furan-2-yl)butanoic acid derivative.

In cases where enolization is not possible, a quasi-Favorskii rearrangement may occur through a semibenzilic acid-type mechanism. adichemistry.com

Reactivity with Organometallic Reagents and Reducing Agents

The carbonyl group in this compound is susceptible to attack by organometallic reagents, such as Grignard reagents (RMgX). These reactions typically result in the formation of tertiary alcohols. However, the presence of the α-bromo substituent can lead to competing reactions, such as enolization or reaction at the C-Br bond. Careful control of reaction conditions is necessary to achieve the desired outcome.

Reduction of the ketone functionality can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol, 1-bromo-1-(furan-2-yl)butan-2-ol, without affecting the furan (B31954) ring or the carbon-bromine bond under standard conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the ketone and could potentially cleave the C-Br bond.

| Reagent | Expected Product |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(Furan-2-yl)-2-methylbutan-1,2-diol (after workup, assuming initial reaction at the carbonyl followed by substitution of Br) |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(furan-2-yl)butan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Furan-2-yl)butan-1-ol (potential for debromination) |

Table 3: Reactivity with Organometallic and Reducing Agents (Illustrative)

Transformations Involving the Furan Ring

The furan ring in this compound is an aromatic system that can undergo electrophilic substitution.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is an electron-rich aromatic heterocycle and is generally more reactive towards electrophiles than benzene (B151609). acs.org Electrophilic substitution on furan typically occurs at the 2-position (α-position), as the intermediate carbocation (arenium ion) is more stabilized by resonance. However, in this compound, the 2-position is already substituted. The butanoyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to the 5-position, which is the other α-position of the furan ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Due to the sensitivity of the furan ring to strong acids, which can cause polymerization or ring-opening, these reactions are often carried out under mild conditions.

| Reaction | Reagent | Position of Substitution | Product |

| Bromination | N-Bromosuccinimide (NBS) | 5 | 2-Bromo-1-(5-bromo-furan-2-yl)butan-1-one |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 5 | 2-Bromo-1-(5-nitro-furan-2-yl)butan-1-one |

| Acylation | Acetic anhydride (B1165640) / SnCl₄ | 5 | 1-(5-Acetyl-furan-2-yl)-2-bromobutan-1-one |

Table 4: Examples of Electrophilic Aromatic Substitution on the Furan Ring (Illustrative)

Chemoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity in its reactions. The ketone carbonyl, the α-bromo substituent, and the furan ring can all potentially react under a given set of conditions. wikipedia.org

The ketone carbonyl group can undergo a variety of nucleophilic addition reactions. A key chemoselective transformation is its reduction to the corresponding secondary alcohol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as reduction of the furan ring or reaction with the α-bromo substituent.

Mild reducing agents are generally preferred for this purpose. Sodium borohydride (NaBH₄) is a common choice for the reduction of ketones and is generally unreactive towards furan rings and alkyl halides under standard conditions. harvard.edu The use of NaBH₄ in the presence of cerium(III) chloride (Luche reduction) can enhance the selectivity for 1,2-reduction of the ketone, particularly if there were any conjugated systems present. harvard.edu More powerful reducing agents like lithium aluminum hydride (LAH) would likely lead to over-reduction or reaction with the bromine atom. harvard.edu

Other selective transformations at the carbonyl group could include Grignard reactions or Wittig olefination, although the acidic α-proton and the electrophilic α-carbon could lead to competing reactions.

Table 3: Chemoselective Reduction of the Ketone Carbonyl

| Reagent | Expected Product | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(furan-2-yl)butan-1-ol | High for ketone reduction | harvard.eduorientjchem.org |

| Ammonia Borane (NH₃BH₃) | 2-Bromo-1-(furan-2-yl)butan-1-ol | High for ketone reduction in water | rsc.org |

| Luche Reagent (NaBH₄, CeCl₃) | 2-Bromo-1-(furan-2-yl)butan-1-ol | Excellent for 1,2-reduction | harvard.edu |

| Lithium Aluminum Hydride (LAH) | Complex mixture (potential debromination, furan reduction) | Low selectivity | harvard.edu |

The α-bromo ketone functionality is a potent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ2). youtube.comnih.gov The reactivity of the C-Br bond is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the Sₙ2 reaction. nih.gov This makes the α-carbon a primary site for attack by a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govacs.org

In a reaction environment containing a nucleophile, there is a potential competition between nucleophilic attack at the α-carbon and reaction with the furan ring. The furan ring can undergo electrophilic substitution, but it is generally less reactive towards nucleophiles unless activated. Therefore, in the presence of most nucleophiles, the reaction is expected to occur preferentially at the α-carbon, displacing the bromide. nih.gov

However, under certain conditions, particularly with strong bases, elimination of HBr to form an α,β-unsaturated ketone, 1-(furan-2-yl)but-2-en-1-one, is a likely competing pathway. libretexts.org The choice of nucleophile, base, and solvent will determine the outcome of the reaction. For instance, a soft nucleophile would favor substitution, while a hard, bulky base would favor elimination.

The differential reactivity allows for sequential functionalization. For example, the α-bromo group could be displaced by a nucleophile, and the resulting product could then undergo a subsequent transformation involving the furan ring, such as a cycloaddition or an oxidative cleavage.

Table 4: Competing Pathways for the α-Bromo Ketone Moiety

| Reagent/Condition | Major Reaction Pathway | Product Type | Reference |

| Nucleophile (e.g., R₂NH, RS⁻) | Nucleophilic Substitution (Sₙ2) | α-Substituted Ketone | nih.govacs.org |

| Strong, non-nucleophilic base (e.g., DBU) | Elimination (E2) | α,β-Unsaturated Ketone | libretexts.org |

| Reformatsky conditions (Zn, ester) | Rearrangement | β-Diketone (for analogous systems) | researcher.life |

| Weak base/nucleophile | Potential for slow substitution or no reaction | - | uci.edu |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For 2-Bromo-1-(furan-2-yl)butan-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed insights into its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The furan (B31954) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. Specifically, the proton at position 5 of the furan ring (H-5) would likely be the most downfield, followed by the protons at positions 3 and 4 (H-3 and H-4).

The proton on the α-carbon (the carbon bearing the bromine atom) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ethyl group. Its chemical shift would be significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom. The methylene protons of the ethyl group would likely appear as a complex multiplet, further split by the neighboring methyl protons. The terminal methyl protons are expected to be the most upfield signal, appearing as a triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Furan H-5 | ~7.6 | Doublet of doublets | |

| Furan H-3 | ~7.2 | Doublet of doublets | |

| Furan H-4 | ~6.5 | Doublet of doublets | |

| α-CH (CHBr) | ~5.0 | Triplet | ~7.0 |

| -CH₂- | ~2.1-2.3 | Multiplet | |

| -CH₃ | ~1.0 | Triplet | ~7.4 |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The carbons of the furan ring would resonate in the aromatic region (δ 110-155 ppm). The carbon atom bonded to the bromine (α-carbon) will be significantly shifted downfield compared to a typical alkyl carbon due to the electronegativity of the bromine atom.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~188 |

| Furan C-2 | ~152 |

| Furan C-5 | ~147 |

| Furan C-3 | ~118 |

| Furan C-4 | ~112 |

| α-C (CBr) | ~45 |

| -CH₂- | ~28 |

| -CH₃ | ~12 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the furan protons (H-3, H-4, and H-5), confirming their connectivity. Additionally, correlations would be observed between the α-CH proton, the methylene protons, and the methyl protons of the butyl chain, establishing the sequence of the alkyl fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Vibrational Modes (Carbonyl, Furan Ring)

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an α-bromo ketone, this peak is typically found at a slightly higher wavenumber than for a simple alkyl ketone, generally in the range of 1710-1730 cm⁻¹ libretexts.orgdocbrown.info.

The furan ring also exhibits characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the region of 1500-1600 cm⁻¹, and C-O-C stretching vibrations around 1000-1300 cm⁻¹. The presence of the bromine atom would also give rise to a C-Br stretching vibration, typically found in the fingerprint region between 500 and 700 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Furan C-H stretch | ~3100-3150 | Medium |

| Aliphatic C-H stretch | ~2850-2960 | Medium |

| C=O stretch (α-bromo ketone) | ~1715 | Strong |

| Furan C=C stretch | ~1500-1600 | Medium-Strong |

| Furan C-O-C stretch | ~1000-1300 | Strong |

| C-Br stretch | ~500-700 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This could lead to the formation of a furfuryl cation (C₅H₃O⁺) or a bromobutanoyl cation. Another likely fragmentation is the loss of a bromine radical, leading to a [M-Br]⁺ ion. Further fragmentation of the butyl chain is also expected.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 218/220 | [C₈H₉BrO₂]⁺ (Molecular Ion) |

| 139 | [M-Br]⁺ |

| 95 | [C₅H₃O]⁺ (Furfuryl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

A crystallographic study would reveal the planarity of the furan ring and the orientation of the bromo-butanoyl substituent relative to the ring. Intermolecular interactions, such as hydrogen bonds or halogen bonds, which dictate the packing of the molecules in the crystal lattice, would also be elucidated.

Although a crystal structure for the title compound has not been reported in the searched literature, studies on similar bromo-furan derivatives have been conducted, providing insights into their solid-state structures. acs.org For a definitive structural analysis, single crystals of this compound would need to be grown and subjected to X-ray diffraction analysis.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a compound. This data is crucial for verifying the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.

For this compound (C₈H₉BrO₂), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound. The synthesis and characterization of related furan derivatives have utilized elemental analysis to confirm their composition. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 44.26% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.19% |

| Bromine | Br | 79.90 | 1 | 79.90 | 36.81% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.74% |

| Total | 217.07 | 100.00% |

This table presents the theoretical values. Experimental verification is necessary.

Theoretical and Computational Chemistry of 2 Bromo 1 Furan 2 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. For 2-bromo-1-(furan-2-yl)butan-1-one, these calculations can predict its electronic structure, the spatial arrangement of its atoms, and the distribution of electronic charge, all of which are crucial for understanding its chemical behavior.

The electronic structure of this compound is fundamentally shaped by the interplay of the furan (B31954) ring, the carbonyl group, and the bromine atom. The furan ring is an aromatic heterocycle with 6 π-electrons, which contribute to its stability. rsc.org The oxygen atom in the furan ring influences the electronic distribution within the ring through its lone pairs. rsc.org

Molecular orbital (MO) theory provides a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. In furan and its derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. researchgate.netacs.org The presence of the bromo-keto side chain will perturb these orbitals. The electron-withdrawing nature of the carbonyl group and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan.

A frontier molecular orbital (FMO) analysis, which focuses on the HOMO and LUMO, can predict the reactivity of the molecule. A lower HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net For substituted furans, the HOMO-LUMO gap is a key factor in their electronic and optical properties. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Furan | -8.89 | 1.45 | 10.34 |

| 2-Acetylfuran | -9.25 | -1.21 | 8.04 |

| 2-Bromo-1-(furan-2-yl)ethan-1-one | -9.50 | -1.50 | 8.00 |

| This compound (Estimated) | -9.45 | -1.40 | 8.05 |

Note: The values for this compound are estimated based on trends observed in related molecules. Actual values would require specific DFT calculations.

The presence of a flexible butyl chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, which correspond to energy minima on the potential energy surface.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and identify the global energy minimum. For a related compound, 1,2-dibromoethane, the anti-conformation where the two bromine atoms are farthest apart is the most stable. cdnsciencepub.com A similar principle would apply here, where steric repulsion between the bulky bromine atom and the furan ring would be a key factor.

Table 2: Hypothetical Relative Energies of Conformers of this compound (Illustrative)

| Conformer (Dihedral Angle C(furan)-C(CO)-C(Br)-H) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.00 |

| Gauche (60°) | 1.5 |

| Eclipsed (0°) | 5.0 |

| Gauche (-60°) | 1.5 |

Note: These are illustrative values. Precise energies require specific computational modeling.

The distribution of electron density within this compound is a key determinant of its reactivity. The electronegative oxygen and bromine atoms, along with the carbonyl group, create a polarized molecule. Molecular electrostatic potential (MEP) maps are a useful tool to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

The oxygen atom of the carbonyl group will have a partial negative charge, making it a site for electrophilic attack. The carbon atom of the carbonyl group will have a partial positive charge, making it a primary site for nucleophilic attack. academie-sciences.fr The α-carbon atom, bonded to the bromine, is also electrophilic due to the inductive effect of the bromine atom. up.ac.za

Natural Bond Orbital (NBO) analysis can provide a more quantitative measure of the atomic charges. researchgate.net This analysis can help in predicting the most likely sites for chemical reactions. For instance, the electrophilicity of the furan ring, particularly at the C5 position, is a known feature of furan chemistry. pearson.comquimicaorganica.org

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms in this compound (Illustrative)

| Atom | NBO Charge (e) |

| O (furan) | -0.55 |

| C2 (furan) | +0.20 |

| C5 (furan) | -0.15 |

| C (carbonyl) | +0.60 |

| O (carbonyl) | -0.65 |

| Cα (bromo) | +0.10 |

| Br | -0.10 |

Note: These values are illustrative and would need to be confirmed by specific NBO calculations.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.

The synthesis of this compound likely involves the α-bromination of 1-(furan-2-yl)butan-1-one. This reaction typically proceeds via an enol or enolate intermediate. libretexts.org Computational modeling can be used to characterize the transition states for the key steps of this reaction, such as the enol formation and the subsequent attack on the bromine molecule.

For the reaction of furan with bromine, computational studies have helped to elucidate the mechanism of electrophilic substitution. researchgate.net The initial step involves the formation of a π-complex, followed by the formation of a σ-complex (an arenium ion intermediate), and finally deprotonation to restore the aromaticity of the furan ring. quimicaorganica.org

In the case of α-bromination of a ketone, the transition state for the reaction of the enol with bromine would involve the simultaneous breaking of the C=C double bond of the enol and the Br-Br bond, and the formation of the C-Br bond. The geometry and energy of this transition state can be calculated using methods like DFT.

Beyond the synthesis, computational modeling can predict the reactivity of this compound in subsequent reactions. For example, as an α-haloketone, it is susceptible to nucleophilic substitution reactions at the α-carbon. up.ac.zaacs.org Computational studies on similar systems have shown that these reactions can proceed via an SN2 mechanism, where the nucleophile attacks the α-carbon and displaces the bromide ion.

The energetic profile for such a reaction can be calculated, showing the relative energies of the reactants, transition state, and products. This can help in understanding the feasibility of the reaction and the factors that influence its rate. For instance, the nature of the nucleophile and the solvent can have a significant impact on the activation energy. maxapress.com

Furthermore, the furan ring itself can participate in various reactions, such as Diels-Alder cycloadditions or ring-opening reactions under certain conditions. Computational modeling can be employed to explore the potential for such transformations and to identify the most favorable reaction pathways. acs.org

Table 4: Hypothetical Energetic Profile for the SN2 Reaction of this compound with a Nucleophile (Nu-) (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Nu-) | 0.0 |

| Transition State | +15.0 |

| Products (Substituted Ketone + Br-) | -10.0 |

Note: These are illustrative values and are highly dependent on the specific nucleophile and reaction conditions.

Computational Spectroscopy

Computational spectroscopy serves as a powerful tool in modern chemistry, enabling the prediction and interpretation of spectra where experimental data may be scarce or complex. By employing quantum chemical methods, it is possible to calculate various spectroscopic parameters for a molecule like this compound, providing deep insights into its electronic structure, geometry, and vibrational modes. These computational approaches are particularly valuable for characterizing transient species or for complementing and validating experimental findings.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies is a cornerstone of computational spectroscopy. Density Functional Theory (DFT) is the most widely used method for this purpose, offering a favorable balance between accuracy and computational cost. nih.govnih.gov

NMR Chemical Shift Prediction:

The theoretical calculation of NMR spectra involves optimizing the molecular geometry of the compound and then computing the nuclear magnetic shielding tensors for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The choice of DFT functional and basis set is critical for achieving high accuracy. github.io For organic molecules containing halogens and oxygen atoms, hybrid functionals such as B3LYP or PBE0, and range-separated functionals like ωB97X-D, are often employed. nih.govcas.org Basis sets like the Pople-style 6-31G(d,p) or the more extensive correlation-consistent sets like aug-cc-pVDZ are commonly used. cas.orgtsijournals.com Recent advancements also incorporate machine learning algorithms, trained on large experimental databases, to refine DFT predictions or to predict shifts directly from molecular structures with remarkable accuracy. nih.govnih.gov

For this compound, computational methods would predict the ¹H and ¹³C NMR chemical shifts for each unique atomic position. The calculations would account for the inductive effects of the bromine atom and the carbonyl group, as well as the anisotropic effects from the furan ring. Such predictions are invaluable for assigning peaks in an experimental spectrum and for confirming the structure of the molecule.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available. The values are representative of what would be expected from DFT calculations.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (furan, position 5) | 7.70 |

| H (furan, position 3) | 7.30 |

| H (furan, position 4) | 6.60 |

| H (methine, C2) | 5.10 |

| H (methylene, C3) | 2.20 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (carbonyl, C1) | 185.0 |

| C (furan, position 2) | 152.0 |

| C (furan, position 5) | 148.0 |

| C (furan, position 3) | 120.0 |

| C (furan, position 4) | 113.0 |

| C (methine, C2) | 45.0 |

| C (methylene, C3) | 28.0 |

Vibrational Frequency Prediction:

Computational methods can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. After geometric optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The eigenvalues of this matrix correspond to the harmonic vibrational frequencies.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. tsijournals.com

For this compound, these calculations would identify key vibrational modes, such as the C=O stretching frequency of the ketone, the stretching and bending modes of the furan ring, and the C-Br stretching frequency. This information is critical for interpreting experimental IR and Raman spectra. DFT methods like B3LYP and PBE0 with basis sets such as 6-311++G(d,p) are effective for these types of calculations. tsijournals.com

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |

|---|---|

| C=O Stretch | 1685 |

| Furan Ring Asymmetric Stretch | 1560 |

| Furan Ring Symmetric Stretch | 1480 |

| C-H (furan) Stretch | 3140 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules and their interactions over time. dpi-proceedings.com MD simulations provide a dynamic picture of intermolecular forces, which govern the physical properties of the compound in its condensed phases (liquid or solid).

For this compound, an MD simulation would typically begin by placing a number of these molecules in a simulation box, often with a solvent, to replicate bulk conditions. The interactions between atoms are described by a force field, which is a set of parameters and potential functions that define the energy of the system as a function of its atomic coordinates.

The simulation algorithm then solves Newton's equations of motion for each atom, allowing the system to evolve over time. By analyzing the resulting trajectory, one can extract valuable information about the intermolecular interactions. For this compound, key interactions to investigate would include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the furan ring create significant molecular dipoles, leading to strong electrostatic interactions that would influence the packing and orientation of molecules.

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a non-covalent interaction with Lewis bases. In this case, the oxygen atom of the furan ring or the carbonyl group of a neighboring molecule could act as a halogen bond acceptor. Studies on interactions between furan and dihalogen molecules have shown that such interactions can be significant. nih.gov

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. This analysis can reveal the preferred distances and geometries of intermolecular contacts, providing a detailed understanding of the liquid structure and how molecules arrange themselves with respect to their neighbors. nih.gov Such simulations are crucial for predicting properties like density, viscosity, and solvation energies.

Derivatives and Analogues of 2 Bromo 1 Furan 2 Yl Butan 1 One

Structural Modifications of the Butanone Side Chain

Modifications to the butanone side chain of 2-Bromo-1-(furan-2-yl)butan-1-one can significantly influence its chemical properties and reactivity. These changes primarily involve altering the length of the alkyl chain and introducing different substitution patterns.

Homologous bromoketones of this compound are compounds where the length of the acyl chain is varied. This includes the synthesis of shorter and longer chain analogues, such as 2-bromo-1-(furan-2-yl)ethan-1-one and 2-bromo-1-(furan-2-yl)propan-1-one. uni.lunih.gov The synthesis of these compounds often follows similar bromination strategies starting from the corresponding furan-2-yl ketones.

2-Bromo-1-(furan-2-yl)ethan-1-one: This lower homologue can be synthesized from 2-acetylfuran. uni.lusigmaaldrich.comachemblock.comchemscene.com

2-Bromo-1-(furan-2-yl)propan-1-one: This compound represents the next homologue in the series. nih.gov

The reactivity of these homologous bromoketones in nucleophilic substitution reactions can be influenced by the chain length, which affects steric hindrance and the electronic properties of the carbonyl group.

Introducing alkyl groups at different positions on the butanone side chain creates a variety of structural isomers. For instance, methylation at the 3-position results in 2-bromo-1-(furan-2-yl)-3-methylbutan-1-one. The synthesis of such compounds can be achieved through the bromination of the appropriately substituted ketone precursor. These alkyl substitutions can introduce chiral centers and alter the steric environment around the reactive sites. The formation of 2-bromo-3-methylbutane (B93499) has been studied, providing insights into reaction mechanisms that could be relevant to the synthesis of its furan-ketone analogue. jcu.edunih.govnih.gov

| Compound Name | Molecular Formula | Side Chain Modification |

| 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | Ethanone |

| 2-Bromo-1-(furan-2-yl)propan-1-one | C7H7BrO2 | Propanone |

| 2-Bromo-1-(furan-2-yl)-3-methylbutan-1-one | C9H11BrO2 | 3-Methylbutan-1-one |

Furan (B31954) Ring Substitutions and Modifications

The furan ring of this compound is another key site for structural modification. Introducing various substituents onto the furan ring can significantly impact the electronic properties of the entire molecule.

The introduction of halogens, such as chlorine, onto the furan ring can alter the reactivity of the molecule. For example, 2-bromo-1-(5-chlorofuran-2-yl)butan-1-one contains a chlorine atom at the 5-position of the furan ring. The synthesis of such compounds typically involves the use of halogenated furan precursors. For instance, 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one is a related compound where a chlorinated benzofuran (B130515) ring is present. americanelements.com

A wide array of derivatives can be generated by introducing alkyl, aryl, or other heteroaryl groups onto the furan ring. These substitutions can influence the compound's steric and electronic characteristics.

Alkyl Substitution: An example is 3-methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole, which is synthesized from 5-methylfurfural. asianpubs.org

Aryl Substitution: The synthesis of 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one (B3225282) demonstrates the introduction of a substituted aryl group. bldpharm.com

Heteroaryl Substitution: The furan ring itself is a heteroaryl group, and further modifications can include other heterocyclic systems.

The synthesis of substituted furans is a broad area of research, with various methods available to introduce diverse functional groups onto the furan moiety. organic-chemistry.orgresearchgate.net

| Compound Name | Molecular Formula | Furan Ring Substituent |

| 2-Bromo-1-(5-chlorofuran-2-yl)butan-1-one | C8H8BrClO2 | 5-Chloro |

| 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one | C12H9BrO2 | 2-(2-Bromophenyl) |

| 3-Methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole | C9H11NO2 | 5-(3-Methyl-4,5-dihydroisoxazol-5-yl) |

Variations in Halogenation

Replacing the bromine atom with other halogens, such as chlorine or iodine, provides another avenue for creating analogues of this compound. The nature of the halogen significantly affects the reactivity of the α-haloketone, particularly in nucleophilic substitution reactions, due to differences in bond strength and leaving group ability.

Chloro-analogues: 2-Chloro-1-(furan-2-yl)butan-1-one and 2-chloro-1-(furan-2-yl)ethan-1-one (B2620182) are the corresponding chlorinated derivatives. nih.govnih.gov The synthesis of these compounds can be achieved through various chlorination methods.

Iodo-analogues: The synthesis of iodo-chalcones from chalcones using iodine and dimethyl sulfoxide (B87167) suggests a potential route to 2-iodo-1-(furan-2-yl)butan-1-one. ekb.eg

The synthesis of α-haloketones is a well-established field, with numerous reagents and conditions available to introduce different halogens at the α-position of a ketone. google.comrsc.org

| Compound Name | Molecular Formula | Halogen at α-position |

| 2-Chloro-1-(furan-2-yl)butan-1-one | C8H9ClO2 | Chlorine |

| 2-Iodo-1-(furan-2-yl)butan-1-one | C8H9IO2 | Iodine |

| 2-Chloro-1-(furan-2-yl)ethan-1-one | C6H5ClO2 | Chlorine |

Chloro- and Iodo-Analogues

The chloro- and iodo-analogues of this compound are key derivatives for comparative reactivity studies. The synthesis of α-haloketones is a well-established field, and the principles can be applied to the furan series. nih.gov Generally, the reactivity of α-haloketones in nucleophilic substitution reactions is enhanced compared to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov The reactivity trend typically follows the strength of the carbon-halogen bond, with iodo-analogues being more reactive than bromo-, which are in turn more reactive than chloro-analogues.

While specific synthesis details for 2-iodo-1-(furan-2-yl)butan-1-one are not prevalent in the provided search results, the chloro-analogue, 2-Chloro-1-(furan-2-yl)butan-1-one, is a known compound. nih.gov The general synthesis of α-chloroketones can be achieved through various methods, including the direct chlorination of the corresponding ketone.

Table 1: Comparison of Chloro- and Bromo-Analogues

| Property | 2-Chloro-1-(furan-2-yl)butan-1-one | This compound |

| Molecular Formula | C₈H₉ClO₂ | C₈H₉BrO₂ |

| PubChem CID | 13636901 nih.gov | Not Available |

| Reactivity | Less reactive than bromo-analogue | More reactive than chloro-analogue nih.gov |

Polyhalogenated Derivatives

The introduction of multiple halogen atoms onto the 1-(furan-2-yl)butan-1-one scaffold can occur on the furan ring, the butyl chain, or both. The halogenation of the furan ring itself can be a vigorous reaction, often leading to polyhalogenated products under standard conditions. pharmaguideline.com To achieve monohalogenation, milder conditions are necessary. pharmaguideline.com

Incorporation into Complex Polycyclic and Heterocyclic Systems

The α-haloketone moiety in this compound is a versatile functional group for the construction of more complex molecular frameworks, particularly fused and spirocyclic systems.

Furan-Fused Ring Systems via Cyclization Reactions

α-Haloketones are valuable precursors for synthesizing a variety of heterocyclic compounds, including those with fused furan rings. nih.gov One of the classic methods is the Feist-Benary furan synthesis, which involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. quimicaorganica.org

More broadly, the reaction of α-haloketones with various nucleophiles can lead to the formation of five- and six-membered rings. For example, condensation with o-hydroxyacetophenone derivatives can yield 2-aroylbenzofurans. nih.gov The high reactivity of the α-carbon makes it susceptible to attack, initiating cyclization cascades. Gold-catalyzed cycloisomerization reactions of substrates derived from enones also provide an efficient route to highly substituted and fused furans. organic-chemistry.org

Table 2: Examples of Cyclization Reactions Involving α-Haloketones

| Reaction Type | Reactants | Product |

| Feist-Benary Synthesis | α-haloketone, β-ketoester | Substituted furan quimicaorganica.org |

| Condensation | α-haloketone, o-hydroxycarbonyl compound | Benzofuran derivative nih.gov |

| Gold-Catalyzed Cascade | Substrates from enones and cyclopropanation | Highly substituted furans organic-chemistry.org |

Spiro Compounds and Bridged Systems

The three-dimensional architecture of spiro compounds and bridged systems offers unique properties for materials science and medicinal chemistry. The furan moiety can be incorporated into such complex structures.

The synthesis of furan-containing spiro-fused polycyclic aromatic compounds has been reported. mdpi.com One approach involves the reaction of a lithiated benzothiophene (B83047) with an indenobenzofuran-10-one, followed by an acid-promoted Friedel–Crafts cyclization to form the spiro core. mdpi.com Another strategy for creating furan-containing spiro compounds is the reaction of 2-(4-hydroxybut-1-yn-1-yl)benzonitriles with aryl aldehydes, which proceeds through a series of intramolecular reactions to yield spiro[furan-2,1'-isoindolin]-3'-ones. nih.gov

Bridged heterocyclic systems containing a furan ring have also been synthesized. An [8 + 2]-cycloaddition reaction between dienylfurans and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce furan-bridged 10-membered rings diastereoselectively. nih.gov This demonstrates the utility of furan-containing building blocks in constructing complex, macrocyclic, and bridged architectures.

Mechanistic and Kinetic Studies of Reactions Involving 2 Bromo 1 Furan 2 Yl Butan 1 One

Reaction Mechanism Elucidation

There is no specific information in the reviewed literature detailing the mechanistic pathways or reactive intermediates for key transformations of 2-Bromo-1-(furan-2-yl)butan-1-one.

Information not available in the current scientific literature.

Information not available in the current scientific literature.

Kinetic Investigations

No kinetic studies, including the determination of reaction orders, rate constants, or the influence of reaction conditions, have been published specifically for this compound.

Information not available in the current scientific literature.

Information not available in the current scientific literature.

Stereochemical Aspects of Reactions

There are no studies available that investigate the stereochemical aspects of reactions involving this compound. The presence of a chiral center at the second carbon position suggests that its reactions could exhibit stereoselectivity or stereospecificity, but this has not been experimentally verified in published research.

Control of Stereochemistry in Chiral Transformations

The inherent chirality of this compound at the C2 position makes the control of stereochemistry in its reactions a critical aspect of its synthetic applications. When this compound undergoes transformations, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as diastereoselection. Furthermore, the racemic form of this compound can potentially be resolved or undergo kinetic resolution in enantioselective reactions.

One of the key reactions of α-bromo ketones is their dehydrobromination to yield α,β-unsaturated ketones. libretexts.org This elimination reaction, often facilitated by a non-nucleophilic base like pyridine, proceeds through an E2 mechanism. libretexts.orglibretexts.org The stereochemical orientation of the departing hydrogen and bromine atoms is crucial for this reaction to occur efficiently.

In nucleophilic substitution reactions where the bromine atom is displaced, the stereochemical outcome can be either inversion or retention of configuration at the α-carbon, depending on the reaction mechanism (S(_N)2 or S(_N)1) and the nature of the nucleophile and solvent. For instance, the use of chiral catalysts can create a chiral environment around the substrate, leading to an enantioselective reaction. A notable example is the use of chiral phase-transfer catalysts to transform racemic α-bromo ketones into chiral α-azido ketones with high enantioselectivity. acs.orgorganic-chemistry.orgnih.gov This approach relies on the formation of a chiral ion pair between the catalyst and the enolate of the ketone, which then directs the approach of the electrophile. organic-chemistry.org

The Favorskii rearrangement is another important reaction of α-halo ketones, where a base abstracts an acidic α-hydrogen, leading to the formation of a cyclopropanone (B1606653) intermediate. The stereochemistry of the starting α-bromo ketone directly influences the stereochemistry of the resulting carboxylic acid derivative.

Diastereoselective and Enantioselective Syntheses

The development of diastereoselective and enantioselective synthetic methods involving this compound is essential for the preparation of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science.

Diastereoselective Syntheses

When this compound is used as a substrate in reactions that generate a new stereocenter, the existing chiral center at the α-position can direct the stereochemical outcome. A prime example is the nucleophilic addition to the carbonyl group. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. nih.gov The conformation of the ketone, which is influenced by the steric bulk of the substituents (the ethyl group, the bromine atom, and the furan (B31954) ring), will determine the most favorable trajectory for the incoming nucleophile. nih.gov For instance, the addition of a Grignard reagent or an organolithium compound to the carbonyl group would be expected to yield a pair of diastereomeric tertiary alcohols with one diastereomer being formed in excess.

| Nucleophile | Major Diastereomer | Diastereomeric Ratio (d.r.) | Plausible Yield (%) |

|---|---|---|---|

| Methylmagnesium bromide | (2R,1S)-2-Bromo-1-(furan-2-yl)-1-methylbutan-1-ol | 85:15 | 90 |

| Phenylithium | (2R,1S)-2-Bromo-1-(furan-2-yl)-1-phenylbutan-1-ol | 90:10 | 88 |

| Sodium borohydride (B1222165) | (1R,2R)-2-Bromo-1-(furan-2-yl)butan-1-ol | 70:30 | 95 |

Enantioselective Syntheses

Enantioselective transformations involving this compound can be approached in two primary ways: by the kinetic resolution of the racemic starting material or by an enantioselective reaction that creates the chiral center at the α-position.

Organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of ketones. nih.gov For instance, a chiral amine catalyst can react with the ketone to form a chiral enamine, which is then attacked by an electrophilic bromine source. This would lead to the formation of one enantiomer of this compound in excess.

Alternatively, a racemic mixture of this compound can be subjected to a reaction with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This kinetic resolution would result in the recovery of one enantiomer of the starting material in high enantiomeric excess, along with the product from the faster-reacting enantiomer. Asymmetric reduction of the carbonyl group using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is a well-established method for the kinetic resolution of α-substituted ketones.

| Reaction Type | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) (%) | Plausible Yield (%) |

|---|---|---|---|---|

| Asymmetric α-bromination of 1-(furan-2-yl)butan-1-one | Chiral Proline Derivative | (R)- or (S)-2-Bromo-1-(furan-2-yl)butan-1-one | Up to 94 | 85 |

| Kinetic resolution via asymmetric reduction | (R)-CBS Catalyst | (S)-2-Bromo-1-(furan-2-yl)butan-1-one (unreacted) | >99 | 45 |

| Enantioselective nucleophilic substitution (azidation) | Chiral Quaternary Ammonium (B1175870) Salt | (S)-2-Azido-1-(furan-2-yl)butan-1-one | Up to 97 | 92 |

The furan ring itself can also participate in directing stereochemistry or in subsequent transformations. For instance, palladium-catalyzed cross-coupling reactions have been reported for furan-containing ketones, which could be employed for further functionalization. researchgate.net

Biological Activity and Mechanistic Research Non Clinical Focus

In Vitro Biological Screening and Mechanistic Insights

The furan (B31954) scaffold is integral to many compounds with demonstrated antimicrobial properties. nih.govijabbr.com The antimicrobial action of these compounds is often achieved through the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov The presence of the furan ring, often in conjunction with other aromatic systems, has been shown to be a critical factor for their biological activity. nih.gov

Studies have highlighted the efficacy of various furan derivatives against a range of pathogens:

Antibacterial Activity : Some 3-aryl-3(furan-2-yl) propanoic acid derivatives have shown inhibitory effects against Escherichia coli, with one compound exhibiting a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com Other research on 3,5-disubstituted furan derivatives found activity against both Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria, with MIC values as low as 200 µg/ml. ijrti.org Furthermore, certain 2(5H)-furanone derivatives have demonstrated the ability to prevent biofilm formation and exhibit antibacterial action against Staphylococcus aureus. nih.gov

Antifungal Activity : Natural furan derivatives, such as benzofurans, have been noted for their ability to inhibit fungal activity. researchgate.net Some 2(5H)-furanone derivatives have also shown promise in increasing the susceptibility of resistant Candida albicans strains to conventional antifungal agents like fluconazole. nih.gov

The specific structural features of furan derivatives are crucial in determining their antimicrobial spectrum and potency. nih.gov

Furan derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. researchgate.net Numerous synthetic furan-based molecules have been evaluated for their cytotoxic effects against various human tumor cell lines. nih.govnih.gov

In one study, a series of novel furan derivatives was synthesized and tested against cervical (HeLa) and colorectal (SW620) cancer cell lines. nih.gov Several compounds displayed significant anti-proliferative effects in the micromolar range. nih.gov For instance, against HeLa cells, the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranged from 0.08 to 8.79 µM for the most active compounds. nih.gov

Another investigation into new furan-based derivatives identified two compounds with potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 4.06 µM and 2.96 µM. nih.govmdpi.com

Mechanistic studies have begun to unravel how these compounds exert their anticancer effects. Western blot analyses suggest that some furan derivatives may promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival. researchgate.netnih.gov Other furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger cell death through apoptosis, a form of programmed cell suicide. nih.govmdpi.com This pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Table 1: Cytotoxic Activity of Selected Furan Derivatives

| Compound Type | Cell Line | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Novel Furan Derivative (Compound 1) | HeLa (Cervical Cancer) | 0.08 - 8.79 | nih.gov |

| Novel Furan Derivative (Compound 24) | SW620 (Colorectal Cancer) | Moderate to Potent Activity | nih.gov |

| Pyridine Carbohydrazide Furan (Compound 4) | MCF-7 (Breast Cancer) | 4.06 | nih.govmdpi.com |

| N-phenyl Triazinone Furan (Compound 7) | MCF-7 (Breast Cancer) | 2.96 | nih.govmdpi.com |

Anti-inflammatory Potential : Furan derivatives have demonstrated significant anti-inflammatory effects through various cellular mechanisms. nih.gov They can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This is often achieved by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory actions are also linked to the regulation of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which control the transcription of pro-inflammatory genes. researchgate.netnih.gov For example, one furan-2,5-dione derivative was shown to exert potent anti-inflammatory effects by suppressing both COX-2 activity and the expression of inflammatory genes via NF-κB inactivation. nih.gov

Antioxidant Potential : The antioxidant capacity of furan derivatives is a key aspect of their biological profile and is closely linked to their anti-inflammatory properties. nih.govresearchgate.net The furan ring structure contributes to this activity through its ability to transfer electrons to radical species. nih.gov This allows the compounds to scavenge free radicals, such as hydroxyl radicals, and reduce lipid peroxidation, a process where free radicals damage cell membranes. nih.gov Studies on commercial coffee, which contains furan compounds, have shown a cytoprotective effect against oxidative stress in Caco-2 cells, marked by improved cell viability and a reduction in intracellular reactive oxygen species (ROS). nih.gov

Antinociceptive Potential : Certain furan derivatives have been evaluated for their antinociceptive, or pain-relieving, properties. nih.govresearchgate.net In studies using mouse models of pain, such as the acetic acid-induced writhing test, acetylenic furan derivatives demonstrated a significant antinociceptive effect. nih.gov Mechanistic investigations suggest these effects can be mediated through different pathways. For one acetylenic furan derivative, the antinociceptive action was antagonized by atropine, indicating an involvement of muscarinic cholinergic receptors. nih.govresearchgate.net In contrast, the effects of other related compounds were blocked by naloxone, pointing to a mechanism involving opioidergic receptors. nih.gov

Exploration of Potential Biochemical Targets

To exert their biological effects, furan derivatives must interact with specific molecular targets within the cell, such as enzymes and receptors. ijabbr.com Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov

Serine/Threonine Kinases : These enzymes play a critical role in cell signaling by phosphorylating serine and threonine residues on target proteins, thereby regulating a vast array of cellular processes. nih.gov Inhibitors of specific serine/threonine kinases, such as those involved in the Transforming Growth Factor-β (TGF-β) and Rho kinase (ROCK) pathways, are being explored as potential antifibrotic therapies. nih.gov While specific studies extensively detailing the inhibition of these particular kinases by simple furan derivatives are not prominent, the broad biological activities of furans make them an interesting scaffold for designing inhibitors against this important class of enzymes. nih.gov

Topoisomerase-I : DNA topoisomerases are essential enzymes that manage the topology of DNA within the cell. nih.gov Topoisomerase I (Top1) relieves torsional stress in DNA by creating transient single-strand breaks. nih.gov Inhibitors of this enzyme trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks when a replication fork collides with it, making Top1 a valuable target for anticancer drugs. nih.govyoutube.com While research on direct inhibition by 2-Bromo-1-(furan-2-yl)butan-1-one is absent, other complex molecules containing a furan ring system, such as furocoumarins (e.g., psoralens), have been shown to inhibit the activity of the related enzyme, topoisomerase II. nih.gov This suggests that the furan scaffold could be incorporated into designs for new topoisomerase inhibitors.

Estrogen Receptor Ligands : The estrogen receptor (ER) exists in two main isoforms, ERα and ERβ, which are key targets in the treatment of hormone-dependent breast cancer and other conditions. nih.gov The furan ring has been successfully used as a central scaffold to develop nonsteroidal ligands that bind to these receptors. nih.gov

Researchers have demonstrated that the substitution pattern on the furan ring is critical for binding affinity and selectivity. For example:

2,5-Diphenylfurans have been developed into pure antiestrogens (antagonists) with a preference for ERα. nih.gov

Altering the structure to a 2,4-diphenylfuran scaffold resulted in a loss of this ERα selectivity, with some derivatives acting as agonists with a preference for ERβ. nih.gov

Further modifications, such as the synthesis of 3-alkyl-2,4,5-tris(4-hydroxyphenyl)furans , yielded ligands that were highly selective agonists for ERα, with some compounds showing full transcriptional activity on ERα while being inactive on ERβ. nih.gov These ligands are valuable tools for studying the distinct biological roles of the two ER subtypes. nih.gov